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Compound of Interest

Compound Name: Pentolame

Cat. No.: B132283 Get Quote

Disclaimer: The following document is a template designed to illustrate the structure and

content of a preliminary toxicity screening report. The compound "Pentolame" is hypothetical,

and all data, experimental protocols, and results presented herein are illustrative examples.

They are intended to serve as a guide for researchers, scientists, and drug development

professionals in presenting toxicological data.

Executive Summary
This report summarizes the preliminary, non-clinical toxicity profile of Pentolame, a novel

investigational compound. The screening program was designed to identify potential toxicities

that could present a risk to human subjects and to inform the design of subsequent IND-

enabling toxicology studies. The evaluation included assessments of acute and sub-acute

toxicity, genotoxicity, and safety pharmacology. Based on the findings, Pentolame
demonstrates a moderate acute toxicity profile. No significant findings were observed in the

genotoxicity assays. The primary target organs identified in the 28-day sub-acute study were

the liver and kidneys, with a No-Observed-Adverse-Effect-Level (NOAEL) established at 50

mg/kg/day.

Acute Oral Toxicity
The acute oral toxicity study was conducted to determine the potential for lethality after a single

high dose of Pentolame. The study was performed in Sprague-Dawley rats.
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Experimental Protocol: Acute Oral Toxicity (Up-and-
Down Procedure)

Test System: Sprague-Dawley rats (5 males, 5 females), 8-10 weeks old.

Administration: Single oral gavage dose.

Dose Levels: A starting dose of 200 mg/kg was used. Subsequent doses were adjusted up or

down by a factor of 3.2 based on the outcome of the previously dosed animal.

Observation Period: Animals were observed for clinical signs of toxicity at 1, 2, 4, and 6

hours post-dose and then daily for 14 days. Body weights were recorded on Days 0, 7, and

14.

Endpoint: The primary endpoint was mortality within the 14-day observation period. A full

necropsy was performed on all animals.

Data Analysis: The LD50 was calculated using the AOT425StatPgm software.

Results
The estimated LD50 was determined to be 450 mg/kg. Clinical signs at higher doses included

lethargy, piloerection, and ataxia, which resolved in surviving animals within 72 hours.

Table 1: Acute Oral Toxicity Data for Pentolame

Parameter Value

LD50 (Oral, Rat) 450 mg/kg

95% Confidence Interval 300 - 600 mg/kg

Observed Clinical Signs Lethargy, Piloerection, Ataxia

Sub-acute Toxicity (28-Day Repeated Dose Study)
A 28-day repeated dose oral toxicity study was conducted in Wistar rats to evaluate the

potential target organs and to establish a NOAEL.
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Experimental Protocol: 28-Day Repeated Dose Oral
Toxicity

Test System: Wistar rats (10/sex/group), 6-8 weeks old.

Administration: Daily oral gavage for 28 consecutive days.

Dose Groups: 0 (vehicle), 50, 150, and 300 mg/kg/day.

Observations: Daily clinical observations, weekly body weight and food consumption

measurements.

Clinical Pathology: At termination (Day 29), blood samples were collected for hematology

and clinical chemistry analysis.

Histopathology: A full necropsy was performed. Organ weights were recorded for the liver,

kidneys, spleen, heart, and brain. A comprehensive set of tissues from all animals in the

control and high-dose groups was processed for microscopic examination. Liver and kidneys

from the low and intermediate-dose groups were also examined.

Results
Dose-dependent changes were observed in the liver and kidneys at the 150 and 300

mg/kg/day dose levels. These included increased liver enzymes (ALT, AST) and markers of

kidney function (BUN, Creatinine), supported by histopathological findings.

Table 2: Selected Clinical Chemistry Data (Day 29)
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Parameter
(Units)

Control (0
mg/kg)

50 mg/kg 150 mg/kg 300 mg/kg

ALT (U/L) 45 ± 8 48 ± 10 95 ± 15 210 ± 25

AST (U/L) 110 ± 12 115 ± 15 220 ± 20 450 ± 35

BUN (mg/dL) 20 ± 4 22 ± 5 35 ± 6 58 ± 8

Creatinine

(mg/dL)
0.6 ± 0.1 0.6 ± 0.2 1.1 ± 0.3 1.8 ± 0.4

Data are

presented as

mean ± SD. *p <

0.05 compared

to control.

Table 3: Summary of Histopathological Findings

Organ Finding
Incidence (Low/Mid/High
Dose)

Liver
Centrilobular Hepatocellular

Hypertrophy
0/10, 6/10, 10/10

Kidney Proximal Tubular Degeneration 0/10, 4/10, 9/10

The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 50 mg/kg/day.
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General Workflow for Preliminary Toxicity Screening
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Caption: Workflow for the preliminary toxicological evaluation of Pentolame.

Genotoxicity
The genotoxic potential of Pentolame was assessed using a standard battery of in vitro tests.

Experimental Protocol: Bacterial Reverse Mutation
Assay (Ames Test)

Test System:Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and

Escherichia coli strain (WP2 uvrA).
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Method: Plate incorporation method.

Metabolic Activation: Assays were conducted with and without an Aroclor-1254 induced rat

liver homogenate (S9 fraction).

Dose Levels: Five concentrations of Pentolame ranging from 5 to 5000 µ g/plate .

Analysis: A compound is considered mutagenic if a dose-related increase in revertant

colonies is observed, exceeding a twofold increase over the solvent control.

Experimental Protocol: In Vitro Micronucleus Assay
Test System: Human peripheral blood lymphocytes (HPBL).

Method: Cells were treated with Pentolame for 4 hours (with and without S9 activation) and

24 hours (without S9). Cytochalasin B was added to block cytokinesis.

Dose Levels: Six concentrations, up to a maximum of 1000 µg/mL or a concentration

inducing 55±5% cytotoxicity.

Analysis: At least 2000 binucleated cells per concentration were scored for the presence of

micronuclei.

Results
Pentolame was found to be non-mutagenic in the Ames test and did not induce a significant

increase in micronuclei formation in cultured human lymphocytes, both with and without

metabolic activation.

Table 4: Summary of Genotoxicity Results

Assay Test System
Metabolic
Activation (S9)

Result

Ames Test S. typhimurium, E. coli With & Without Negative

In Vitro Micronucleus HPBL With & Without Negative
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Decision Logic for Ames Test Results

Perform Ames Test
(with and without S9)

Dose-dependent, >2x increase
in revertants?

Result: Negative
(Non-mutagenic)

No

Result: Positive
(Potential Mutagen)

Yes

Proceed to Tier 2
In Vivo Genotoxicity Assays

(e.g., Comet, Transgenic Rodent)

Click to download full resolution via product page

Caption: Decision tree based on the outcomes of the bacterial reverse mutation assay.

Safety Pharmacology
A core battery of safety pharmacology studies was conducted to investigate potential adverse

effects on major physiological systems.

Experimental Protocol: hERG Channel Assay
Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

Method: Automated patch-clamp electrophysiology.

Dose Levels: Six concentrations of Pentolame, from 0.1 to 30 µM.
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Analysis: The concentration-response curve was used to determine the IC50 value for hERG

channel inhibition.

Results
Pentolame exhibited weak inhibition of the hERG potassium channel, with an IC50 value

significantly above expected therapeutic plasma concentrations. No significant effects on

respiratory or central nervous system function were observed in a preliminary in vivo screen in

rats.

Table 5: Summary of Safety Pharmacology Findings

Assay Endpoint Result (IC50)
Potential for
Clinical Risk

hERG Channel Assay K+ Current Inhibition > 30 µM Low

CNS (Rat Irwin

Screen)
Behavioral Changes

No effects up to 100

mg/kg
Low
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Hypothetical Pathway of Pentolame-Induced Hepatotoxicity
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Caption: Postulated mechanism of Pentolame-induced liver injury.

To cite this document: BenchChem. [Preliminary Toxicity Screening of Pentolame: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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